STS Inhibitory Potency Differentiation
In a direct comparison of STS inhibitory activity using the same assay system, 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide (IC50 = 74 nM) exhibits approximately 2.2-fold lower potency than the comparator compound BDBM50528712 (IC50 = 33 nM), as reported in BindingDB [1]. This quantitative difference defines the specific potency range of the target compound and allows researchers to select the appropriate tool for their experimental design based on desired inhibitory strength.
| Evidence Dimension | Steroid Sulfatase (STS) Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 74 nM |
| Comparator Or Baseline | BDBM50528712 (CHEMBL4471248); IC50 = 33 nM |
| Quantified Difference | 2.2-fold less potent than comparator |
| Conditions | Human JEG3 cell lysate assay using [3H] E1S as substrate; 1 hr incubation; scintillation spectrometry analysis |
Why This Matters
For researchers designing STS inhibition assays, this quantitative difference allows for precise selection between compounds with varying inhibitory potency, enabling appropriate dose-response curve planning and comparison of structure-activity relationships.
- [1] BindingDB. (2021). BDBM50541454 (CHEMBL4636936): 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide. Retrieved April 19, 2026, from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50541454 View Source
